molecular formula C19H22Cl2N2 B5773922 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5773922
M. Wt: 349.3 g/mol
InChI Key: UZBSBDOHVMVJOA-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Substitution Reactions: The dichlorophenyl and dimethylphenyl groups are introduced through substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting central nervous system disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, such as dopamine or serotonin pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dichlorophenyl)piperazine
  • 1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)pyrazine

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings can significantly alter the compound’s properties and reactivity.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, making each compound unique in its potential applications.

1-[(2,6-Dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine stands out due to its specific combination of dichlorophenyl and dimethylphenyl groups, which may confer unique properties and applications compared to its analogs.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-14-5-3-8-19(15(14)2)23-11-9-22(10-12-23)13-16-17(20)6-4-7-18(16)21/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBSBDOHVMVJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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